1,4-Dibromo-7-chloroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1368032-78-3 |
|---|---|
Molecular Formula |
C9H4Br2ClN |
Molecular Weight |
321.39 g/mol |
IUPAC Name |
1,4-dibromo-7-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H |
InChI Key |
VHBOUYKYFOIXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)Br |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 1,4 Dibromo 7 Chloroisoquinoline
Reactivity Profiles of Different Halogen Positions on the Isoquinoline (B145761) Ring
The selective transformation of one C-X bond in the presence of others is a cornerstone of modern organic synthesis. nih.gov For 1,4-Dibromo-7-chloroisoquinoline, the reactivity of each halogen is distinct, allowing for a predictable and stepwise functionalization pathway. This selectivity arises from differences in carbon-halogen bond dissociation energies and the unique electronic environment of each position on the isoquinoline scaffold.
In palladium-catalyzed cross-coupling reactions, the first crucial step is the oxidative addition of the palladium catalyst into a carbon-halogen bond. nih.gov The rate of this step is highly dependent on the nature of the halogen. Generally, the reactivity follows the order C-I > C-Br > C-Cl > C-F. This trend is directly related to the carbon-halogen bond dissociation energy (BDE); weaker bonds are cleaved more easily, leading to faster reaction rates.
For halo-heterocyclic compounds, this principle holds true. Studies on analogous systems like 4,7-dihaloquinolines have demonstrated that a C-I bond is significantly more reactive than a C-Cl bond, allowing for highly regioselective Suzuki cross-coupling reactions at the C-I position while leaving the C-Cl bond intact. dntb.gov.ua Similarly, the C-Br bond is weaker and therefore more susceptible to oxidative addition than the C-Cl bond. tsijournals.com Consequently, in this compound, both bromine atoms are expected to be significantly more reactive than the chlorine atom at the C-7 position.
Beyond the identity of the halogen, its position on the isoquinoline ring plays a paramount role in determining its lability. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which creates an electron-deficient (electrophilic) character at the α- (C-1) and γ- (C-4) positions. This electronic pull makes the C-X bonds at these positions more susceptible to oxidative addition by an electron-rich palladium(0) catalyst.
C-1 Position: The C-1 position is α to the ring nitrogen, making it the most electron-deficient and activated position towards nucleophilic attack and oxidative addition. quora.com This strong electronic activation makes the C1-Br bond the most labile site on the molecule.
C-4 Position: The C-4 position is also activated, though to a lesser extent than C-1. This position is known to be a site for facile functionalization in cross-coupling reactions of other haloquinolines and haloquinazolines. nih.govnih.gov
C-7 Position: The C-7 position is located on the carbocyclic (benzene) portion of the isoquinoline. It is not subject to the direct, strong electronic activation from the heterocyclic nitrogen that C-1 and C-4 are. nih.gov
Combining these positional and halogen-specific effects, a clear hierarchy of reactivity can be predicted for this compound. The C1-Br bond will be the most reactive, followed by the C4-Br bond, with the C7-Cl bond being the least reactive.
| Position | Halogen | Key Electronic Factor | Predicted Relative Reactivity |
|---|---|---|---|
| C-1 | Bromo | α to ring nitrogen; highly electron-deficient | 1 (Most Reactive) |
| C-4 | Bromo | γ to ring nitrogen; electron-deficient | 2 |
| C-7 | Chloro | On carbocyclic ring; lower C-X bond reactivity | 3 (Least Reactive) |
Regioselective Transformations
The predictable reactivity hierarchy of the three C-X bonds in this compound enables highly controlled, regioselective transformations. By carefully selecting reaction conditions, it is possible to functionalize each position sequentially.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions, site-selectivity is dictated by the relative rates of oxidative addition at the different halogenated positions. thieme-connect.deorganic-chemistry.org Given the reactivity profile established above (C1-Br > C4-Br > C7-Cl), a mono-functionalization of this compound is expected to occur exclusively at the C-1 position under mild conditions with a controlled stoichiometry of the coupling partner. nih.govnih.gov
For instance, a Suzuki-Miyaura reaction using one equivalent of an arylboronic acid would selectively yield the 1-aryl-4-bromo-7-chloroisoquinoline product. Subsequent functionalization of the C-4 position could then be achieved, often by employing more forcing reaction conditions (e.g., higher temperature, different catalyst system) to react the less labile C4-Br bond. Finally, the most inert C7-Cl bond could be targeted for a third coupling reaction under even more vigorous conditions.
The choice of ligand on the palladium catalyst is a powerful tool for modulating and controlling regioselectivity. nih.gov Ligands influence the catalyst's steric and electronic properties, which in turn affects the rate and site-selectivity of the oxidative addition step.
Steric Bulk: Bulky phosphine (B1218219) ligands can impart steric hindrance around the metal center. princeton.eduresearchgate.net This can be used to enhance selectivity for the least sterically hindered C-X bond. In the case of this compound, while C-1 is electronically most active, it is flanked by the C-4 bromine. A very bulky ligand might show some preference for the more accessible C-4 or C-7 positions, although overcoming the strong electronic preference for C-1 would be challenging.
Electronic Properties: Electron-rich ligands can increase the electron density on the palladium center, making it more nucleophilic and promoting oxidative addition into even relatively strong C-Cl bonds. Conversely, electron-poor ligands can make the catalyst less reactive, enhancing the selectivity for only the most labile C-Br bonds.
Coordinating Additives: In some cases, small coordinating additives or solvents can suppress over-functionalization or alter selectivity by competing for coordination sites on the palladium catalyst. nih.gov
The preferential reactivity in this compound is a classic example of the interplay between steric and electronic effects. nih.govchemrxiv.org
Electronic Factors:
Nitrogen Activation: The primary electronic driver is the electron-withdrawing nature of the isoquinoline nitrogen, which activates the C-1 and C-4 positions. quora.com
Bond Dissociation Energy (BDE): The inherent difference in BDE between C-Br and C-Cl ensures that the brominated positions are more reactive than the chlorinated one. dntb.gov.ua
Steric Factors:
Positional Crowding: The C-1 and C-4 positions are ortho to each other, creating a sterically crowded environment. This could potentially be exploited to favor reaction at one site over the other with appropriately sized ligands or coupling partners.
Peri-Interactions: While less direct, substituents at C-5 can sterically hinder the C-4 position, and substituents at C-8 can hinder the C-1 position. In the parent compound, this is not a factor, but it becomes relevant after the first functionalization step.
The predictable outcome of a cross-coupling reaction can be summarized based on these competing factors.
| Reaction Condition | Dominant Factor | Predicted Outcome |
|---|---|---|
| Mild Temperature, 1 eq. Reagent, Standard Ligand (e.g., PPh₃) | Electronic (C-1 Activation & C-Br Lability) | Selective coupling at C-1 |
| Higher Temperature, 2 eq. Reagent | Electronic (Overcoming C4-Br barrier) | Di-coupling at C-1 and C-4 |
| Forcing Conditions, Electron-Rich Ligand | Electronic (Catalyst Reactivity) | Potential for tri-coupling at C-1, C-4, and C-7 |
| Use of Very Bulky Ligand | Steric Hindrance | May slightly alter C-1 vs C-4 selectivity, but C-1 preference likely remains |
Selective Nucleophilic Aromatic Substitution of Halogens
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated isoquinolines. The rate and regioselectivity of these reactions are governed by the position of the halogen atom.
Activation by the Pyridine (B92270) Ring: The nitrogen atom in the isoquinoline ring withdraws electron density, particularly from the α (C1) and γ (C4) positions. This electronic pull makes the carbon atoms at these positions highly electrophilic and thus prime targets for nucleophilic attack. Consequently, the bromine atoms at C1 and C4 are significantly activated towards SNAr.
Inertness of the Carbocyclic Ring Halogen: Conversely, the chlorine atom at the C7 position on the benzene (B151609) ring is not activated by the ring nitrogen in the same way. This position behaves more like a typical aryl halide and is generally unreactive towards SNAr under conditions that would readily displace the C1 or C4 halogens.
Studies on analogous systems like 2,4-dichloroquinazolines consistently show that substitution occurs preferentially at the 4-position, which is highly activated by the adjacent nitrogen atom. mdpi.com This suggests a high degree of selectivity is achievable with this compound, allowing for stepwise functionalization.
Table 1: Predicted Selectivity in Nucleophilic Aromatic Substitution
| Position | Halogen | Ring Type | Activation | Predicted Reactivity with Nucleophiles |
|---|---|---|---|---|
| 1 | Bromine | Pyridine | Activated (α to N) | High |
| 4 | Bromine | Pyridine | Activated (γ to N) | High |
Electrophilic Aromatic Substitution on Halogenated Isoquinolines
Electrophilic aromatic substitution (EAS) on the isoquinoline core generally occurs on the electron-rich carbocyclic ring, with a preference for the C5 and C8 positions. quimicaorganica.org The introduction of halogen substituents has a profound impact on this reactivity.
Impact of Halogen Substituents on Ring Activation/Deactivation Patterns
Halogens are deactivating groups for electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. They are, however, ortho-, para-directing. masterorganicchemistry.comwikipedia.org
Pyridine Ring Deactivation: The pyridine portion of the molecule is already inherently deactivated towards electrophiles compared to benzene. The presence of two bromine atoms at C1 and C4 further depletes the ring of electron density, rendering it extremely unreactive to EAS.
Carbocyclic Ring Deactivation: The benzene ring is the more reactive of the two rings for EAS. However, it is still deactivated by the fused pyridine ring and the chlorine substituent at C7. The chlorine atom at C7 will direct incoming electrophiles to the ortho (C6, C8) and para (no para position available) positions.
Given these factors, electrophilic substitution on this compound is expected to be very difficult. If a reaction were forced under harsh conditions, substitution would overwhelmingly favor the carbocyclic ring, likely at the C5 or C8 position, which are the inherently preferred sites for EAS on isoquinoline. quimicaorganica.org The directing effect of the C7-chloro group would favor the C8 position over C5.
Oxidative and Reductive Transformations
Chemoselective Reduction of Halogens
The differential reactivity of the carbon-halogen bonds allows for the selective removal of one or more halogen atoms via reduction (hydrodehalogenation). The general ease of reduction for aryl halides is C-I > C-Br > C-Cl. This selectivity is based on the decreasing bond dissociation energy down the group.
It is therefore synthetically feasible to chemoselectively reduce the two C-Br bonds while leaving the more robust C-Cl bond intact. This transformation is typically achieved via catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source and often a base to neutralize the resulting hydrohalic acid.
Table 2: Potential Products of Chemoselective Reduction
| Reagents and Conditions | Expected Major Product | Compound Name |
|---|---|---|
| Mild Catalytic Hydrogenation (e.g., Pd/C, H₂, short time) | Selective removal of one or both bromines | 1-Bromo-7-chloroisoquinoline or 4-Bromo-7-chloroisoquinoline or 7-Chloroisoquinoline (B1268606) |
Oxidative Coupling Reactions of Isoquinoline Derivatives (e.g., formation of isoquinoline-1,3-diones)
While the halogenated rings are electron-poor, the isoquinoline scaffold can participate in oxidative reactions.
Formation of Isoquinoline-1,3-diones: The formation of an isoquinoline-1,3(2H,4H)-dione would require the oxidation of the C1 and C3 positions of the pyridine ring. Starting from this compound, this would likely involve a reaction sequence beginning with the substitution of the highly reactive C1-bromine, followed by subsequent oxidation steps.
Palladium-Catalyzed Cross-Coupling: A more common and synthetically powerful class of reactions involving oxidative addition is palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck reactions). mdpi.com These reactions are exceptionally useful for forming new carbon-carbon or carbon-heteroatom bonds. Given the reactivity trend (C-Br > C-Cl), these couplings would occur selectively at the C1 and C4 positions. nih.gov By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve mono- or di-substitution at the C1/C4 positions, leaving the C7-chloro group available for subsequent, different coupling reactions under more forcing conditions.
Ring-Opening, Annulation, and Rearrangement Reactions
The aromatic isoquinoline core is highly stable, and thus, ring-opening or rearrangement reactions of this compound are not common and would require significant energy input.
Ring-Opening: Such reactions would likely necessitate harsh conditions, for instance, very strong oxidizing agents that could cleave the aromatic system, as seen in the vigorous oxidation of isoquinoline itself to yield both pyridine-3,4-dicarboxylic acid and phthalic acid.
Annulation: Annulation, the construction of a new ring onto the existing framework, is a more plausible transformation. This could be achieved by first using selective nucleophilic substitution or cross-coupling at the C1 or C4 positions to install a functional group that can then participate in a cyclization reaction to build a new fused ring system.
Rearrangement: Rearrangements of substituents on the stable aromatic core are generally unfavorable.
Computational and Theoretical Investigations of 1,4 Dibromo 7 Chloroisoquinoline
Electronic Structure and Bonding Analysis
The electronic nature of 1,4-dibromo-7-chloroisoquinoline is governed by the interplay of the aromatic isoquinoline (B145761) core and the attached halogen atoms. Computational methods are invaluable for dissecting these electronic features.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Distribution
Density Functional Theory (DFT) is a powerful computational tool for examining the electronic structure of molecules. For this compound, DFT calculations would reveal the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In a molecule like this compound, the HOMO is expected to be distributed across the π-system of the isoquinoline ring, with some contribution from the p-orbitals of the halogen atoms. The LUMO is likely to be a π* orbital of the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP surface would likely show regions of negative potential (red) around the nitrogen atom due to its lone pair of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring. The halogen atoms would present a more complex picture, with regions of slight negative potential perpendicular to the C-X bond (the σ-hole), which is a key feature in halogen bonding interactions.
Theoretical Bond Dissociation Energies (BDEs) of C-Halogen Bonds
Theoretical calculations of bond dissociation energies (BDEs) are crucial for predicting the reactivity of the carbon-halogen bonds in this compound, particularly in reactions like cross-coupling.
Correlation of BDEs with Experimental Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the regioselectivity is often dictated by the relative strengths of the carbon-halogen bonds. The oxidative addition of the palladium catalyst to the C-X bond is typically the rate-determining step, and this process is facilitated by a weaker C-X bond.
Theoretical studies on various halo-heterocycles have demonstrated a strong correlation between the calculated C-X BDE and the experimentally observed site of reaction. nih.govnih.gov The halogen at the position with the lower BDE is generally the one that reacts preferentially. For this compound, one would expect the C-Br bonds to be more reactive than the C-Cl bond due to the generally lower bond strength of C-Br compared to C-Cl. Between the two C-Br bonds at positions 1 and 4, the electronic environment dictated by the nitrogen atom would likely lead to a difference in their BDEs, thus controlling the initial site of cross-coupling.
Comparative Study of C-Br and C-Cl Bond Strengths in this compound
A comparative theoretical study of the C-Br and C-Cl bond strengths in this compound would provide valuable insights into its selective functionalization. Generally, the bond strength of carbon-halogen bonds follows the trend C-Cl > C-Br > C-I. nih.gov This trend is attributed to the decreasing electronegativity and increasing atomic size down the halogen group, which leads to poorer orbital overlap with carbon.
Therefore, it is highly probable that the C-Cl bond in this compound is significantly stronger than the two C-Br bonds. This difference in bond strength would be the primary factor governing the regioselectivity in cross-coupling reactions, with the C-Br bonds being preferentially cleaved.
| Bond Type | General Average Bond Energy (kJ/mol) | Expected Relative Reactivity in Cross-Coupling |
| C-Cl (aromatic) | ~400 | Less reactive |
| C-Br (aromatic) | ~330 | More reactive |
Note: The values in the table are general average bond energies for aromatic C-halogen bonds and are for illustrative purposes. Specific BDEs for this compound would require dedicated computational studies.
Reaction Mechanism Studies
Computational studies on the reaction mechanisms involving this compound would be instrumental in understanding and optimizing its synthetic transformations. For instance, in a Suzuki-Miyaura cross-coupling reaction, DFT calculations could elucidate the energy profile of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.
Such studies could pinpoint the transition state structures and their corresponding activation energies, providing a detailed picture of how the regioselectivity is controlled. For example, by calculating the activation barriers for the oxidative addition of a palladium catalyst at the C1-Br, C4-Br, and C7-Cl positions, one could theoretically predict the most likely site of initial reaction. These computational insights would be invaluable for designing synthetic routes to selectively functionalize this polyhalogenated isoquinoline.
Computational Elucidation of Transition States for Catalytic Transformations
No specific studies detailing the computational elucidation of transition states for catalytic transformations involving this compound were found. Such an investigation would typically involve quantum mechanics calculations to map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants to products. This information is crucial for understanding reaction kinetics and mechanisms.
Energetic Landscape Analysis for Competing Reaction Pathways
There is no available research on the energetic landscape analysis for competing reaction pathways of this compound. This type of analysis is used to determine the thermodynamic and kinetic favorability of different potential reactions, which is essential for predicting product selectivity and optimizing reaction conditions.
Molecular Modeling and Dynamics Simulations
Conformational Analysis of this compound and its Derivatives
A detailed conformational analysis of this compound and its derivatives has not been published. This would involve computational methods to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them, which influences its physical properties and reactivity.
Ligand-Catalyst Interaction Studies (if used as a ligand)
No studies were identified where this compound is used as a ligand in a catalytic system, and therefore no ligand-catalyst interaction studies have been computationally modeled. Such research would explore the non-covalent interactions, electronic effects, and steric factors that govern the binding of the molecule to a metal center.
Applications in Advanced Materials and Catalysis
1,4-Dibromo-7-chloroisoquinoline as a Versatile Chemical Building Block
As a polyhalogenated aromatic heterocycle, this compound serves as a versatile scaffold for the construction of more complex molecular architectures. Its utility stems from the ability to selectively transform the carbon-halogen bonds into new carbon-carbon and carbon-heteroatom bonds.
The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the isoquinoline (B145761) ring is a key feature of this compound. This structural characteristic allows for regioselective derivatization through palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. The differing bond strengths of C-Br and C-Cl, and the electronic environment of each position, dictate the selectivity of these transformations.
In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the trend I > Br > Cl. This suggests that the bromo substituents at the 1 and 4 positions of this compound would react preferentially over the chloro substituent at the 7-position. Furthermore, the electronic nature of the pyridine (B92270) and benzene (B151609) rings within the isoquinoline system can influence the reactivity of the halogen atoms. For instance, in dihaloquinolines, the halogen at the 2- or 4-position is often more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) complex due to the electron-withdrawing nature of the nitrogen atom. beilstein-journals.org
Table 1: Potential Regioselective Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product(s) | Probable Selectivity |
| Sonogashira Coupling | Terminal Alkyne | 1-Alkynyl-4-bromo-7-chloroisoquinoline and/or 4-Alkynyl-1-bromo-7-chloroisoquinoline | Preferential reaction at C-1 or C-4 over C-7 |
| Suzuki Coupling | Arylboronic Acid | 1-Aryl-4-bromo-7-chloroisoquinoline and/or 4-Aryl-1-bromo-7-chloroisoquinoline | Preferential reaction at C-1 or C-4 over C-7 |
| Buchwald-Hartwig Amination | Amine | 1-Amino-4-bromo-7-chloroisoquinoline and/or 4-Amino-1-bromo-7-chloroisoquinoline | Preferential reaction at C-1 or C-4 over C-7 |
This table presents hypothetical products based on established reactivity patterns of similar polyhalogenated heterocycles. The precise regioselectivity would need to be determined experimentally and would be influenced by the specific reaction conditions and ligands employed.
Studies on related dihaloheterocycles have demonstrated that catalyst control can play a crucial role in determining the regiochemical outcome of such reactions. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions can be fine-tuned to favor substitution at a specific position, enabling the synthesis of a wide range of mono- or di-substituted isoquinoline derivatives.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov While specific examples of this compound in MCRs are not extensively documented, its structural features suggest its potential as a valuable scaffold in this area.
The isoquinoline core is a common motif in products synthesized via MCRs. mdpi.com The halogen atoms on this compound can serve as handles for post-MCR modifications. For instance, an MCR could be designed to construct a complex side chain, followed by intramolecular cyclization onto one of the halogenated positions of the isoquinoline ring. Alternatively, the halogenated isoquinoline could be a component in an MCR that directly incorporates it into a larger, more complex structure. The development of novel MCRs utilizing dihalo-N-heterocycles is an active area of research. eurekaselect.com
Role in the Design and Synthesis of Novel Ligands
The isoquinoline framework is a privileged structure in the design of ligands for transition metal catalysis due to its rigidity, steric properties, and the presence of a nitrogen atom capable of coordinating to metal centers. thieme-connect.comnih.gov
The functionalization of the this compound core allows for the synthesis of novel isoquinoline-based ligands. Through cross-coupling reactions, various coordinating groups such as phosphines, amines, or other heterocycles can be introduced at the 1, 4, and 7-positions. For example, a Buchwald-Hartwig amination could introduce a chiral amine, while a Suzuki or Sonogashira coupling could be used to attach a phosphine-containing aryl group.
The resulting ligands can be used to create transition metal complexes with unique catalytic properties. The electronic and steric environment around the metal center can be systematically tuned by varying the substituents on the isoquinoline scaffold, influencing the activity, selectivity, and stability of the catalyst.
The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. nih.govacs.org The isoquinoline scaffold provides a rigid backbone for the construction of chiral ligands. nih.govacs.org By introducing chiral substituents or creating atropisomers, it is possible to design isoquinoline-based ligands that can induce high levels of enantioselectivity in a variety of chemical transformations.
Starting from this compound, chiral groups can be introduced through reactions with chiral nucleophiles or by coupling with chiral building blocks. For example, a chiral amine could be introduced at the 1- or 4-position via a Buchwald-Hartwig amination. Subsequent functionalization of the remaining halogenated positions could lead to the formation of bidentate or tridentate chiral ligands. The chlorine at the 7-position offers an additional site for modification, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize its performance in asymmetric catalysis.
Integration into Organic Materials and Electronic Devices
Substituted isoquinolines have emerged as promising materials for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The tunable electronic properties of the isoquinoline core make it an attractive building block for the design of emissive and charge-transporting materials.
The derivatization of this compound can lead to the synthesis of novel materials with tailored photophysical and electronic properties. For example, through Suzuki or Sonogashira coupling reactions, various aromatic or heteroaromatic moieties can be attached to the isoquinoline core. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the photoluminescence quantum yield of the resulting material.
Table 2: Potential Applications of this compound Derivatives in Organic Electronics
| Derivative Type | Potential Application | Rationale |
| Aryl- or Heteroaryl-substituted Isoquinolines | Emissive Layer in OLEDs | Tuning of emission color and efficiency through substituent effects. |
| Donor-Acceptor Type Isoquinoline Derivatives | Charge-Transport Materials in OLEDs and Organic Photovoltaics (OPVs) | Facilitating efficient injection and transport of charge carriers. |
| Isoquinoline-based Polymers | Conductive Polymers | Creation of extended π-conjugated systems for electrical conductivity. |
The ability to selectively functionalize the 1, 4, and 7-positions of the isoquinoline ring allows for precise control over the molecular architecture and, consequently, the material's performance in electronic devices.
Precursors for Conjugated Polymers and Oligomers
Halogenated organic molecules are often employed as monomers or precursors in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers are characterized by alternating single and double bonds, which can impart desirable electronic and optical properties. In principle, the dibromo- and chloro-moieties on the this compound scaffold could serve as reactive handles for such polymerizations. However, a comprehensive review of the scientific literature did not yield specific examples of this compound being utilized as a precursor for the synthesis of conjugated polymers or oligomers.
Components in Optoelectronic and Supramolecular Assemblies
The planar structure and potential for π-π stacking of isoquinoline derivatives make them attractive candidates for incorporation into optoelectronic devices and self-assembling supramolecular structures. Functionalization of the isoquinoline core can tune its electronic properties for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Despite these general considerations, there is no specific research documented in the searched scientific literature that describes the use of this compound as a component in optoelectronic or supramolecular assemblies.
Application in Molecular Recognition Studies
Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. The design of synthetic receptors for molecular recognition is a significant area of chemical research. While isoquinoline-based structures can be part of larger host molecules, a detailed search of scientific databases did not reveal any studies where this compound itself was specifically used in molecular recognition research.
Use in the Synthesis of Polydentate Complexants (e.g., for metal ion extraction)
The nitrogen atom in the isoquinoline ring, along with potential substituent groups, can act as a coordination site for metal ions. Polydentate ligands, which have multiple binding sites, are of particular interest for applications such as the selective extraction of metal ions from solutions. The halogen atoms on this compound could theoretically be replaced with donor groups to create such a complexant. However, there is no available research in the public domain that reports the use of this compound in the synthesis of polydentate complexants for metal ion extraction or other purposes.
Contributions to Agrochemical Research (as a synthetic intermediate)
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and screening of novel heterocyclic compounds. The isoquinoline scaffold is present in some biologically active molecules. As a halogenated intermediate, this compound could potentially serve as a starting material for the synthesis of new agrochemical candidates. Nevertheless, a review of the available literature did not provide any specific instances of its application as a synthetic intermediate in agrochemical research.
Future Research Directions for 1,4 Dibromo 7 Chloroisoquinoline
Development of Highly Sustainable and Green Synthetic Routes
The current and future production of 1,4-Dibromo-7-chloroisoquinoline and its derivatives necessitates a shift towards more environmentally benign synthetic protocols. Traditional methods for the synthesis of halogenated heterocycles often rely on harsh reagents and generate significant amounts of toxic waste. nih.govresearchgate.netfrontiersin.org Future research should focus on the development of green and sustainable synthetic pathways.
Key areas of investigation include:
Catalytic C-H Halogenation: Exploring direct C-H halogenation strategies on a pre-formed 7-chloroisoquinoline (B1268606) core would be a highly atom-economical approach. This would circumvent the need for multi-step syntheses that install the isoquinoline (B145761) core and the halogens separately.
Alternative Solvents and Energy Sources: Research into the use of greener solvents, such as water or bio-derived solvents, could significantly reduce the environmental impact of the synthesis. researchgate.net Furthermore, the application of alternative energy sources like microwave irradiation or ultrasound could lead to faster reaction times and improved energy efficiency. nih.govnih.gov
Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer enhanced safety, scalability, and product consistency compared to traditional batch methods.
Renewable Starting Materials: A long-term goal should be the development of synthetic routes that utilize renewable feedstocks, moving away from petroleum-based starting materials. rsc.org
Discovery of New Catalytic Transformations Utilizing Selective Halogen Reactivity
The presence of two bromine atoms at positions 1 and 4, and a chlorine atom at position 7, offers a unique platform for selective functionalization. The differing carbon-halogen bond strengths (C-Br vs. C-Cl) and the distinct electronic environments of the three halogenated positions allow for orthogonal chemical transformations. Future research should aim to exploit this differential reactivity to forge new, complex molecular architectures.
Promising avenues for exploration include:
Selective Cross-Coupling Reactions: A major focus should be on the development of highly selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net Research into ligand and catalyst design will be crucial to achieve chemoselectivity, allowing for the stepwise functionalization of the C1, C4, and C7 positions. nih.govmit.edunih.gov The regioselectivity of these reactions is governed by a combination of electronic and steric factors, providing a rich area for systematic study. nih.govrsc.org
One-Pot Sequential Functionalization: Designing one-pot, multi-step reaction sequences that selectively address each halogen position without the need for intermediate purification would represent a significant advancement in synthetic efficiency.
Novel Catalytic Cycles: Exploring novel catalytic systems beyond palladium, such as those based on nickel or copper, could unlock new reactivity patterns and provide access to a wider range of functionalized isoquinoline derivatives. nih.gov
Diverse Coupling Partners: Expanding the scope of coupling partners beyond standard boronic acids and amines to include a wider array of organometallic reagents and nucleophiles will broaden the accessible chemical space.
Advanced Characterization Techniques for Understanding Reactivity Intermediates
A deeper understanding of the reaction mechanisms underlying the selective functionalization of this compound is paramount for the rational design of new and improved catalytic systems. The application of advanced characterization techniques will be instrumental in elucidating the nature of transient intermediates.
Future research should employ:
In-situ Spectroscopy: The use of in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products within a catalytic cycle. researchgate.netrsc.orgwiley.comresearchgate.net This allows for the direct observation of catalyst-substrate complexes and other transient species.
Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization (ESI-MS), can be used to intercept and characterize ionic intermediates in catalytic reactions.
Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are powerful tools for modeling reaction pathways, predicting transition state geometries, and understanding the factors that govern regioselectivity. researchgate.net Combining experimental data with computational studies will provide a comprehensive picture of the reaction mechanism.
Exploration of Self-Assembly and Nanomaterial Applications
The presence of multiple halogen atoms on the isoquinoline scaffold suggests the potential for this molecule to participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. acs.orgacs.orgrsc.orgnih.gov
Future research in this area should focus on:
Crystal Engineering: Systematically studying the solid-state packing of this compound and its derivatives to understand how intermolecular interactions, including halogen bonding and π-π stacking, dictate the resulting supramolecular architectures. acs.orgacs.org
Functional Nanomaterials: Exploring the use of this compound as a building block for the bottom-up synthesis of novel nanomaterials with tailored electronic or optical properties. The ability to selectively functionalize the molecule at its three halogenated positions offers a high degree of control over the final material properties.
Liquid Crystals and Organic Electronics: Investigating the potential of appropriately substituted derivatives of this compound to form liquid crystalline phases or to serve as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Future research should leverage AI and ML to:
Predict Regioselectivity: Develop and train machine learning models to accurately predict the regioselectivity of cross-coupling reactions on the this compound scaffold under various conditions. rsc.orgrsc.orgresearchgate.netchemrxiv.org This would significantly reduce the need for empirical screening of reaction conditions.
Reaction Outcome Prediction: Utilize AI algorithms to predict the likely products and yields of reactions involving this compound, enabling chemists to prioritize the most promising synthetic routes. nih.gov
Catalyst Discovery: Employ AI-driven approaches to identify novel and more efficient catalysts for the selective functionalization of this polyhalogenated system. ibm.comidw-online.deyoutube.com
De Novo Design of Functional Molecules: Use generative models to design new derivatives of this compound with desired properties for specific applications, such as medicinal chemistry or materials science.
Q & A
Q. What are the common synthetic routes for 1,4-Dibromo-7-chloroisoquinoline, and how do reaction conditions influence yield?
Answer: Synthesis typically involves halogenation of isoquinoline precursors. Key methods include:
- Bromination of 7-chloroisoquinoline using brominating agents like PBr₃ or NBS (N-bromosuccinimide) in solvents such as CCl₄ or DMF. Reaction temperature (60–100°C) and stoichiometry (1:2 for dibromination) are critical for regioselectivity at positions 1 and 4 .
- Multi-step functionalization : Starting from 7-chloro-isoquinoline derivatives, sequential bromination at positions 1 and 4 requires careful control of reaction time to avoid over-bromination. Monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously assign the structure of this compound?
Answer:
- ¹H NMR : Absence of aromatic protons at positions 1, 4, and 7 confirms halogenation. Coupling patterns in the remaining aromatic protons (e.g., doublets at δ 8.2–8.5 ppm) distinguish substitution patterns .
- ¹³C NMR : Deshielded carbons adjacent to Br/Cl (e.g., C-1 at ~140 ppm, C-4 at ~135 ppm) validate substitution .
- Mass spectrometry : Molecular ion peaks at m/z 315 (M⁺ for C₉H₄Br₂ClN) and isotopic patterns (Br/Cl) confirm stoichiometry .
Q. What are the solubility and stability considerations for handling this compound in experimental workflows?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. For biological assays, DMSO stock solutions (10 mM) are stable at −20°C for 6 months .
- Stability : Sensitive to light and moisture. Store under inert gas (Ar/N₂) in amber vials. Decomposition products (e.g., dehalogenated byproducts) can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Electron-withdrawing effects : Bromine at positions 1 and 4 activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Pd-catalyzed coupling (e.g., with arylboronic acids) proceeds efficiently at position 3 or 8 due to reduced steric hindrance .
- Competing pathways : Bromine at position 1 may undergo oxidative addition faster than position 4. DFT calculations (B3LYP/6-31G*) predict higher activation energy for position 4 due to steric clash with the 7-Cl substituent .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Dose-response profiling : Use IC₅₀/EC₅₀ curves to distinguish target-specific activity (e.g., MIC = 2 μM for S. aureus) from nonspecific cytotoxicity (e.g., LC₅₀ = 50 μM in HEK293 cells) .
- Mechanistic studies : Employ proteomics (e.g., SILAC labeling) to identify protein targets. Contradictions may arise from off-target effects, such as ROS generation, which can be quantified via fluorescent probes (e.g., DCFH-DA) .
Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives with enhanced selectivity?
Answer:
- Docking simulations : Use AutoDock Vina to predict binding poses in target enzymes (e.g., cytochrome P450). Focus on halogen bonding between Br/Cl and active-site residues (e.g., Tyr-121 in CYP3A4) .
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with bioactivity. Derivatives with electron-donating groups at position 3 show improved selectivity for fungal CYP51 over human CYP450s .
Q. What analytical methods validate purity in complex matrices (e.g., reaction mixtures or biological samples)?
Answer:
- HPLC-MS : Use a C18 column with ESI-MS detection (negative ion mode) to separate this compound from dihalogenated byproducts .
- Elemental analysis : Confirm Br/Cl content (±0.3% deviation from theoretical values) to rule out incomplete halogenation .
Methodological Guidance
Q. How to troubleshoot low yields in bromination reactions?
Q. Designing SAR studies: Which substituents modulate the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
